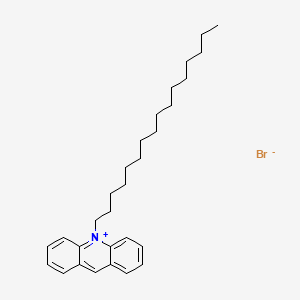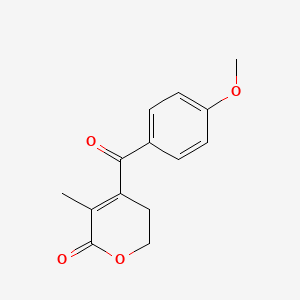![molecular formula C18H21NOSe B12541861 N-[5-(Phenylselanyl)pentyl]benzamide CAS No. 143590-83-4](/img/structure/B12541861.png)
N-[5-(Phenylselanyl)pentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Phenylselanyl)pentyl]benzamide is an organic compound with the molecular formula C18H21NOSe. This compound is characterized by the presence of a phenylselanyl group attached to a pentyl chain, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Phenylselanyl)pentyl]benzamide typically involves the reaction of 5-bromopentylbenzamide with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Phenylselanyl)pentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pentylbenzamide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Pentylbenzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(Phenylselanyl)pentyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenylselanyl group.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(Phenylselanyl)pentyl]benzamide is primarily related to its ability to interact with free radicals and reactive oxygen species. The phenylselanyl group can scavenge free radicals, thereby reducing oxidative stress. This interaction involves the transfer of electrons from the phenylselanyl group to the free radicals, neutralizing them and preventing cellular damage. The compound may also interact with specific molecular targets and pathways involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylselanyl)pentanoic acid: Similar structure but with a carboxylic acid group instead of a benzamide moiety.
5-(Benzylselanyl)pentanoic acid: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N-[5-(Phenylselanyl)pentyl]benzamide is unique due to the presence of both a phenylselanyl group and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential antioxidant properties further enhance its significance in scientific studies.
Properties
CAS No. |
143590-83-4 |
|---|---|
Molecular Formula |
C18H21NOSe |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(5-phenylselanylpentyl)benzamide |
InChI |
InChI=1S/C18H21NOSe/c20-18(16-10-4-1-5-11-16)19-14-8-3-9-15-21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
InChI Key |
CMKVWBSOIRNPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)

![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)

![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)

![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
